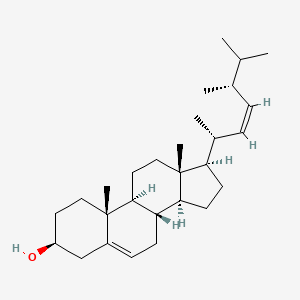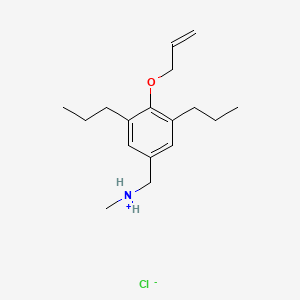
1-(1-Ethylpropyl)-2-propylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethylpropyl)-2-propylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where the benzene ring is substituted with a 1-ethylpropyl group and a propyl group. This compound is a colorless to light yellow liquid and is primarily used as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Ethylpropyl)-2-propylbenzene can be synthesized through the reaction of styrene with ethyl propyl lithium, followed by acidic hydrolysis. The specific preparation method is as follows:
Reaction of Styrene with Ethyl Propyl Lithium: Styrene is reacted with ethyl propyl lithium at low temperatures to generate 1-ethyl propyl lithium.
Acidic Hydrolysis: The 1-ethyl propyl lithium is then subjected to acidic hydrolysis to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(1-Ethylpropyl)-2-propylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
1-(1-Ethylpropyl)-2-propylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of specialty chemicals
作用機序
The mechanism of action of 1-(1-Ethylpropyl)-2-propylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
類似化合物との比較
1-(1-Ethylpropyl)-2-propylbenzene can be compared with other similar compounds, such as:
- 1-Methylbutylbenzene
- 1-Pentylbenzene
- 1-Hexylbenzene
- 1-Octylbenzene
These compounds share similar structural features but differ in the length and branching of the alkyl chains attached to the benzene ring. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .
特性
CAS番号 |
54789-15-0 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC名 |
1-pentan-3-yl-2-propylbenzene |
InChI |
InChI=1S/C14H22/c1-4-9-13-10-7-8-11-14(13)12(5-2)6-3/h7-8,10-12H,4-6,9H2,1-3H3 |
InChIキー |
OFDBXYWBIWCTMR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CC=C1C(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




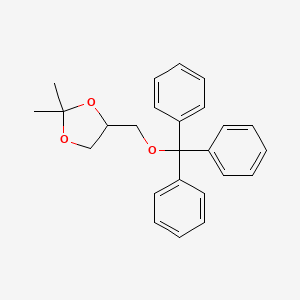

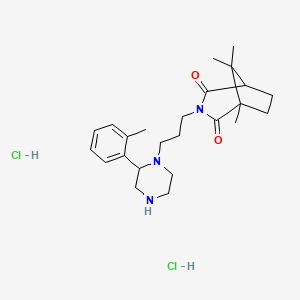


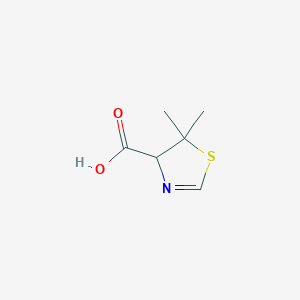
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
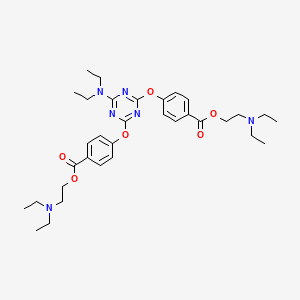

![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
